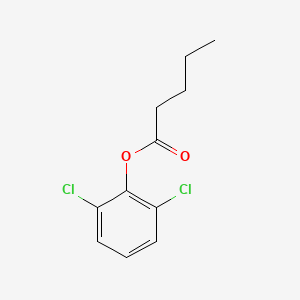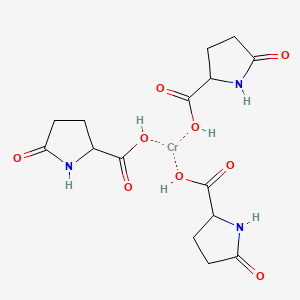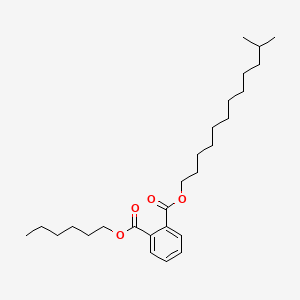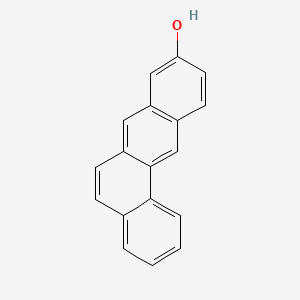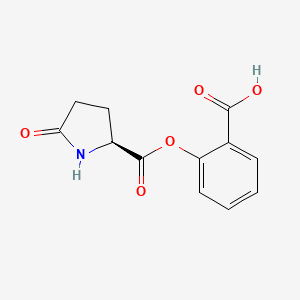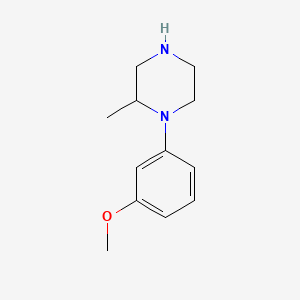
1-(3-Methoxyphenyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with 2-chloromethylpiperazine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-Hydroxyphenyl)-2-methylpiperazine.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 1-(3-Hydroxyphenyl)-2-methylpiperazine
Reduction: Reduced derivatives of the piperazine ring
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(3-Methoxyphenyl)-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is believed to affect serotonin and dopamine receptors, contributing to its potential therapeutic effects.
類似化合物との比較
1-(3-Methoxyphenyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Methoxyphenyl)-2-methylpiperazine: The methoxy group is positioned differently on the phenyl ring.
1-(3-Hydroxyphenyl)-2-methylpiperazine: The methoxy group is replaced with a hydroxyl group.
Uniqueness: 1-(3-Methoxyphenyl)-2-methylpiperazine is unique due to the specific positioning of the methoxy group and the methyl substitution on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
83949-40-0 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-2-methylpiperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-9-13-6-7-14(10)11-4-3-5-12(8-11)15-2/h3-5,8,10,13H,6-7,9H2,1-2H3 |
InChIキー |
VIUHJEYRGSUXOI-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


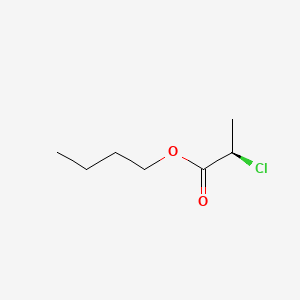
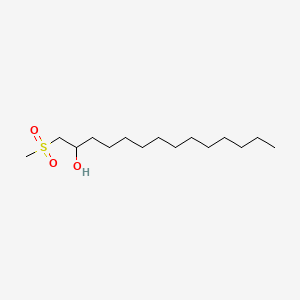
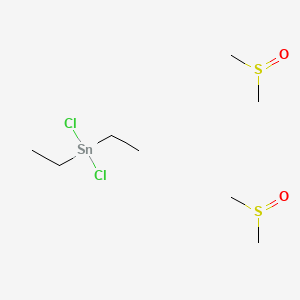



![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
